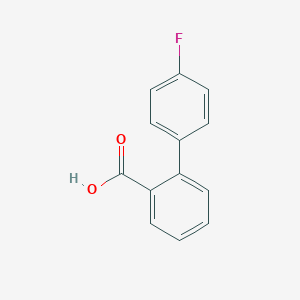

2-(4-Fluorophenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVNEKHPDXUTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382217 | |

| Record name | 2-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-57-2 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)benzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-(4-fluorophenyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details established synthesis routes, including the Suzuki-Miyaura coupling, the Ullmann condensation, and Grignard reactions, with a focus on providing actionable experimental protocols and comparative data.

Core Synthesis Methodologies

The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a phenyl and a 4-fluorophenyl group. The principal strategies employed are modern cross-coupling reactions and classical organometallic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, a common approach involves a multi-step sequence. This typically includes the protection of a 2-halobenzoic acid as an ester, followed by the Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of biaryl compounds through the copper-catalyzed reaction of two aryl halides. While effective, this reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2] Modern modifications of the Ullmann reaction have been developed to proceed under milder conditions.

Grignard Reaction

The Grignard reaction offers a traditional approach where an organomagnesium halide (Grignard reagent) reacts with an electrophile. For the synthesis of this compound, a conceivable route involves the formation of a Grignard reagent from a suitable biphenyl precursor, followed by carboxylation with carbon dioxide.[3][4][5]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods. Please note that specific yields and conditions can vary based on the exact reagents, catalysts, and reaction scale used.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Suzuki-Miyaura Coupling | Methyl 2-bromobenzoate, 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 85-95 |

| Ullmann Condensation | 2-Chlorobenzoic acid, 4-Fluoroanisole | Copper powder, K₂CO₃ | DMF or Pyridine | 150-200 | 24-48 | Moderate |

| Grignard Reaction | 2-Bromo-4'-fluorobiphenyl | Magnesium, CO₂ | Diethyl ether or THF | 0 to reflux | 2-4 | Variable |

Detailed Experimental Protocols

Key Experiment: Synthesis of Methyl 2-(4-fluorophenyl)benzoate via Suzuki-Miyaura Coupling

This protocol details the synthesis of the methyl ester precursor to this compound.

Materials:

-

Methyl 2-bromobenzoate

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine methyl 2-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

A solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask.

-

The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

-

The flask is then heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure methyl 2-(4-fluorophenyl)benzoate.

Key Experiment: Hydrolysis of Methyl 2-(4-fluorophenyl)benzoate

This protocol describes the final step to obtain this compound.

Materials:

-

Methyl 2-(4-fluorophenyl)benzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 2-(4-fluorophenyl)benzoate (1.0 eq) in a mixture of methanol or ethanol and water.[6][7]

-

Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) to the flask.[6]

-

The reaction mixture is heated to reflux for 2-4 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with diethyl ether or ethyl acetate to remove any unreacted ester.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, resulting in the precipitation of the carboxylic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key synthetic pathways.

References

- 1. byjus.com [byjus.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid is a fluorinated derivative of benzoic acid with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | - |

| Molecular Weight | 216.21 g/mol | - |

| Appearance | White to off-white crystalline solid | General observation |

| Melting Point | 124.92 °C | [1] |

| Boiling Point (est.) | 364.5 °C | Estimated |

| Water Solubility (est.) | 22.05 - 39.201 mg/L | [1] |

| pKa (predicted) | ~4.0 - 4.2 | Based on similar compounds |

| LogP (predicted) | ~3.5 - 4.0 | Based on similar compounds |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory procedures for aromatic carboxylic acids and can be adapted for this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp®)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

-

The approximate melting range is observed.

-

The apparatus is allowed to cool.

-

A second sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2][3]

Aqueous Solubility Determination

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a series of vials containing a known volume of purified water.

-

The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

The samples are then centrifuged to further separate the solid and liquid phases.

-

A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of this compound in the diluted supernatant is determined using a calibrated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.

-

The solubility is calculated and expressed in mg/L or mol/L.[4][5]

pKa Determination (Potentiometric Titration)

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.

-

The pH electrode is calibrated using standard buffer solutions.

-

The beaker is placed on a magnetic stirrer, and the initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, known increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the point of inflection of the titration curve (or from the maximum of the first derivative plot).

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.

This comprehensive guide provides essential information for researchers and developers working with this compound. The presented data and protocols form a solid foundation for further investigation and application of this compound in various scientific disciplines.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)benzoic Acid

CAS Number: 1841-57-2

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)benzoic acid, a fluorinated biaryl carboxylic acid of interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, also known as 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, is a white crystalline solid. The incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value |

| CAS Number | 1841-57-2 |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| Melting Point | >225 °C |

| Boiling Point | 340.9 °C at 760 mmHg |

| Appearance | White crystalline solid |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| logP (calculated) | 3.19 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl systems. The general scheme involves the coupling of a 2-halobenzoic acid derivative with a 4-fluorophenylboronic acid.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of 2-arylbenzoic acids, adapted for the specific synthesis of this compound. This protocol is based on established methodologies for sterically hindered substrates.

Materials:

-

2-Bromobenzoic acid (1.0 equivalent)

-

4-Fluorophenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equivalents)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 4-fluorophenylboronic acid, and anhydrous potassium phosphate.

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or flash column chromatography on silica gel.

Synthesis Workflow Diagram

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the structural motif is common in compounds with a wide range of pharmacological activities. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets. Derivatives of fluorinated benzoic acids are being investigated for various therapeutic applications.

Anticancer and Antimicrobial Potential

Derivatives of benzoic acid and fluorinated aromatic compounds have shown promise as both anticancer and antimicrobial agents. For instance, certain fluorophenyl-substituted pyrazole derivatives have demonstrated potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against various Gram-positive bacteria. Similarly, other benzoic acid derivatives have been evaluated for their anticancer properties, with some showing IC₅₀ values in the low micromolar range against cell lines like MCF-7 (human breast adenocarcinoma).

Table 2: Representative Biological Activity of Structurally Related Compounds

| Compound Class | Activity Type | Target/Organism | Potency (IC₅₀ / MIC) |

| Fluorophenyl-substituted pyrazoles | Antibacterial | S. aureus | MIC as low as 1 µg/mL |

| Benzoic acid-triazole hybrids | Anticancer | MCF-7 cells | IC₅₀: 15.6 µM |

| Sulfonamido-benzoic acid derivatives | Anticancer | HT-29 cells | IC₅₀: 3.9 µM |

| Fluorinated benzofuran derivatives | Anticancer | HCT116 cells | IC₅₀: 19.5 µM |

Note: The data in this table is for structurally related compounds and should not be directly attributed to this compound itself without specific experimental validation.

Mechanism of Action Considerations

The mechanism of action for benzoic acid derivatives can be diverse. In antimicrobial applications, they may disrupt cellular processes through their acidic nature or by inhibiting key enzymes, such as those involved in folate synthesis. In the context of cancer, potential mechanisms could involve the inhibition of enzymes like histone deacetylases (HDACs) or interference with specific signaling pathways that are crucial for cancer cell proliferation and survival.

Due to the lack of specific data for this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.

Spectroscopic Data Interpretation

While specific spectra for this compound are not provided, the expected characteristic peaks based on its structure are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1720-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ range.

-

C-F Stretch: A strong absorption typically found in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (often >10 ppm).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (typically >165 ppm) and multiple signals in the aromatic region (115-165 ppm). The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JC-F).

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling. While specific biological data for this compound is limited, its structural features suggest that it is a promising scaffold for the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its biological activity and mechanism of action is warranted to fully explore its potential.

IUPAC name for 2-(4-Fluorophenyl)benzoic acid

An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom onto the biphenyl scaffold can substantially modify the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. This document details the compound's chemical properties, established synthesis protocols, spectroscopic characterization, and its applications as a key building block in the development of novel therapeutic agents. Particular attention is given to its role in crafting anti-inflammatory, analgesic, and potential anti-cancer drugs.

Chemical Identity and Properties

The formal IUPAC name for the compound commonly referred to as 2-(4-Fluorophenyl)benzoic acid is 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid . The fluorine substituent is located at the para-position of one phenyl ring, which is attached to the ortho-position of the benzoic acid moiety.

Table 1: Physicochemical Properties of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

| Property | Value | Reference |

| IUPAC Name | 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid | [1] |

| CAS Number | 1841-57-2 | [1] |

| Molecular Formula | C₁₃H₉FO₂ | [2] |

| Molecular Weight | 216.21 g/mol | [2] |

| Melting Point | 124.92 °C (Predicted) | [1] |

| Boiling Point | 340.25 - 364.5 °C (Predicted) | [1] |

| Water Solubility | 22.05 - 39.20 mg/L (Predicted) | [1] |

| Appearance | White solid (typical for biphenyl carboxylic acids) | |

| LogP | 3.7 | [2] |

Synthesis Protocols

The synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid and its analogs typically relies on cross-coupling reactions that form the central carbon-carbon bond between the two phenyl rings. The Stille and Suzuki coupling reactions are common and effective methods.

Experimental Protocol: Stille Cross-Coupling

This protocol describes a representative synthesis using a Stille cross-coupling reaction.[1]

Materials:

-

2-Chlorobenzoic acid

-

(4-Fluorophenyl)tributylstannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add 2-chlorobenzoic acid (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the anhydrous solvent.

-

Stir the mixture at room temperature until the solids are dissolved.

-

Add (4-Fluorophenyl)tributylstannane (1.1 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4]

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid.

Structural Elucidation and Spectroscopic Analysis

The structure of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The protons on the fluorophenyl ring will exhibit coupling to the ¹⁹F nucleus, leading to characteristic splitting patterns.[5] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[6]

-

¹³C NMR : The spectrum will display 13 distinct carbon signals. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shift of the carboxylic carbon is expected around 170 ppm.

-

¹⁹F NMR : A single resonance will confirm the presence of the fluorine atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show a broad O-H stretching band for the carboxylic acid group (approx. 2500-3300 cm⁻¹), a sharp C=O stretching band (approx. 1680-1710 cm⁻¹), and C-F stretching vibrations (approx. 1150-1250 cm⁻¹).[6][7]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight (216.21 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acid derivatives are valuable scaffolds in drug discovery.[5] The fluorine atom can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic properties.[8]

-

Anti-inflammatory Agents : Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl or related diaryl structure. This compound serves as a key intermediate for synthesizing more complex molecules with potential anti-inflammatory and analgesic properties.[8]

-

Anticancer Research : Benzoic acid derivatives have been explored for their anticancer properties.[9][10] A structurally similar compound, 4-(4-Fluorophenyl)benzoic acid, has been shown to bind to the anti-apoptotic protein Bcl-2.[11] This suggests that derivatives of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid could be investigated as potential modulators of apoptosis for cancer therapy.

-

Neurological Disorders : The 2-(4-fluorophenyl) moiety is a key feature in molecules designed as positive allosteric modulators of the α1β2γ2 GABA-A receptor, which is a target for treating various neurological dysfunctions.[12]

Biological Activity and Signaling Pathways

The primary known biological relevance for this structural class is its potential interaction with the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptosis pathway.

Bcl-2 and Apoptosis Regulation: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. By binding to and inhibiting pro-apoptotic proteins like Bax and Bak, Bcl-2 maintains mitochondrial membrane integrity and prevents the activation of the caspase cascade, thereby inhibiting cell death. Small molecules that mimic the action of pro-apoptotic proteins can bind to Bcl-2, disrupting its inhibitory function and inducing apoptosis. This is a key strategy in cancer drug development.[11]

Conclusion

4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its fluorinated biphenyl structure provides a robust scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain, and oncology. The synthetic accessibility and the potential for diverse functionalization make it a compound of high interest for researchers and drug development professionals aiming to create next-generation pharmaceuticals with improved efficacy and safety profiles.

References

- 1. This compound (1841-57-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1841-57-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. ijrpr.com [ijrpr.com]

- 10. preprints.org [preprints.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Molecular Structure of 2-(4-Fluorophenyl)benzoic Acid

To our valued researchers, scientists, and drug development professionals,

This guide aims to provide a comprehensive technical overview of the molecular structure of 2-(4-Fluorophenyl)benzoic acid. However, after an extensive search of crystallographic databases and scientific literature, a definitive crystal structure in the form of a Crystallographic Information File (CIF) for this compound is not publicly available at this time. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain a deposition for this specific compound.

The absence of a publicly available crystal structure prevents a detailed analysis of bond lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of the molecule in the solid state. This information is fundamental to understanding its physical and chemical properties, as well as its potential interactions with biological targets.

General Molecular Structure

This compound is a biaryl carboxylic acid. Its structure consists of a benzoic acid moiety where the phenyl ring is substituted at the 2-position with a 4-fluorophenyl group. The presence of the fluorine atom, a highly electronegative element, is expected to influence the electronic properties and conformation of the molecule. The dihedral angle between the two phenyl rings is a key structural parameter that would be determined from crystallographic data. This angle is influenced by steric hindrance between the ortho-substituents and electronic effects.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound was not found, a common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

A typical synthesis would involve the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide.

Workflow Diagram:

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a significant lack of publicly available quantitative solubility data for 2-(4-Fluorophenyl)benzoic acid in various organic solvents. This guide provides the sole available data point for its aqueous solubility and offers a comprehensive overview of the standard experimental methodologies that can be employed to determine the solubility of this compound. The principles and protocols detailed herein are based on established methods for analogous compounds, such as benzoic acid, and serve as a foundational reference for researchers aiming to generate solubility data for this compound.

Introduction

This compound is a fluorinated derivative of benzoic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development and various chemical processes. Solubility influences a compound's bioavailability, formulation, and reaction kinetics. This guide provides a framework for understanding and determining the solubility of this compound.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases yielded limited quantitative solubility data for this compound. The available information is summarized below. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to generate more extensive and comparative data in various solvents.

Table 1: Known Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | Not Specified | 22.05[1] | EPA T.E.S.T. (Estimation Program Interface) Suite[1] |

| Water | Not Specified | 39.201[1] | EPI Suite (Estimation Program Interface)[1] |

Note: The conflicting values from the EPA T.E.S.T. and EPI Suite models highlight the need for experimental verification.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various experimental methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Two common and reliable methods are the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Ensure there is enough solid to maintain a saturated solution with some undissolved solute remaining.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a magnetic stirrer, orbital shaker, or rotator.

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of filtrate (L))

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive method that requires a smaller amount of material compared to the gravimetric method.

Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).

-

Filter the saturated solution to obtain a clear filtrate as described in step 3 of the gravimetric method.

-

-

Sample Analysis:

-

Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound.

Caption: General experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is scarce, this guide provides the necessary framework for researchers to experimentally determine this crucial parameter. The detailed protocols for the gravimetric and UV-Vis spectrophotometric methods offer reliable approaches for generating accurate and reproducible solubility data. The generation of a comprehensive solubility profile in various solvents and at different temperatures will be invaluable for the future development and application of this compound in pharmaceutical and chemical research.

References

A Technical Guide to the Spectral Analysis of 2-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-(4-Fluorophenyl)benzoic acid (also known as 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid), a molecule of interest in chemical synthesis and drug discovery. The comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its structure, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Due to the two substituted aromatic rings, the spectrum is expected to show complex multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.95 | Doublet of Doublets | 1H | H-6 |

| ~7.65 | Triplet of Doublets | 1H | H-4 |

| ~7.50 | Doublet of Doublets | 2H | H-2', H-6' |

| ~7.45 | Triplet of Doublets | 1H | H-5 |

| ~7.38 | Doublet | 1H | H-3 |

| ~7.20 | Triplet | 2H | H-3', H-5' |

Note: Data is predicted based on established substituent effects on aromatic systems. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The presence of the fluorine atom causes characteristic splitting of the signals for the carbons in the fluorophenyl ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~168.5 | C=O (Carboxylic Acid) | |

| ~162.5 | C-4' | Doublet, ¹JCF ≈ 245 Hz |

| ~145.0 | C-1 | |

| ~137.0 | C-1' | Doublet, ⁴JCF ≈ 3 Hz |

| ~132.0 | C-2 | |

| ~131.5 | C-2', C-6' | Doublet, ³JCF ≈ 8 Hz |

| ~131.0 | C-4 | |

| ~129.5 | C-6 | |

| ~128.0 | C-5 | |

| ~127.5 | C-3 | |

| ~115.5 | C-3', C-5' | Doublet, ²JCF ≈ 21 Hz |

Note: Data is predicted based on established substituent effects.[1]

Experimental Protocol for NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker or JEOL instrument, operating at a frequency of 400 MHz or higher for ¹H NMR.[1]

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid (-COOH) |

| ~3060 | Medium | C-H stretch | Aromatic |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Rings |

| ~1300 | Medium | C-O stretch | Carboxylic Acid (-COOH) |

| ~1220 | Strong | C-F stretch | Aryl-Fluoride |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[2][3]

Experimental Protocol for IR

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The molecular weight of this compound (C₁₃H₉FO₂) is 216.21 g/mol .

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

| 216 | [M]⁺• (Molecular Ion) | - |

| 199 | [M - OH]⁺ | •OH |

| 171 | [M - COOH]⁺ | •COOH |

| 170 | [M - H₂O - CO]⁺• | H₂O + CO |

| 142 | [C₁₁H₇]⁺ | HF + CO |

Experimental Protocol for MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique often used with LC-MS systems, which would likely show the protonated molecule [M+H]⁺ at m/z 217.[4] EI is a "harder" technique that induces more fragmentation.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For structural elucidation, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented to observe its daughter ions.

Integrated Spectral Analysis Workflow

The conclusive identification of this compound relies on the integration of data from all three spectroscopic techniques. The workflow diagram below illustrates this logical progression from sample to final structure confirmation.

Caption: Workflow for the spectral characterization of a chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-(4-Fluorophenyl)benzoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, represents a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can substantially alter the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound, summarizing key data and outlining potential experimental protocols. While the specific historical discovery of this compound is not extensively documented, the study of fluorinated organic compounds dates back to the late 19th century, with their systematic exploration in medicinal chemistry gaining momentum in the mid-20th century[1].

Physicochemical Properties

The properties of this compound and its isomers are crucial for understanding their behavior in chemical and biological systems. A summary of key physicochemical data is presented below.

| Property | This compound | 3-(4-Fluorophenyl)benzoic acid | 4-(4-Fluorophenyl)benzoic acid |

| Molecular Formula | C₁₃H₉FO₂ | C₁₃H₉FO₂ | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol | 216.21 g/mol | 216.21 g/mol |

| CAS Number | 1841-57-2 | 10540-39-3 | Not Available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Ullmann condensation. These methods are fundamental in the formation of biaryl C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyl derivatives due to its high tolerance of functional groups and generally high yields. The reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

dot

Caption: Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water, followed by the addition of a base, for instance, potassium carbonate (2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides. A modification of this reaction can be used to couple an aryl halide with a benzoic acid derivative.

dot

Caption: Ullmann condensation for synthesis.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask, combine 2-iodobenzoic acid (1 equivalent), 4-fluoroiodobenzene (1 equivalent), copper powder or a copper(I) salt like copper(I) iodide (2 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Solvent Addition: Add a high-boiling polar solvent, for example, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the mixture to a high temperature (typically 150-200 °C) and maintain it for several hours, monitoring the reaction by TLC.

-

Workup: After cooling, pour the reaction mixture into acidic water and extract with an organic solvent.

-

Purification: The organic extract is then washed, dried, and concentrated. The resulting crude product is purified using similar methods as described for the Suzuki-Miyaura coupling.

Biological Activity and Potential Mechanisms of Action

While specific quantitative biological data for this compound is limited in publicly available literature, its structural analogs and the broader class of biphenyl carboxylic acids have shown a range of biological activities. For instance, the related compound 4-(4-Fluorophenyl)benzoic acid has been shown to bind to the anti-apoptotic protein Bcl-2 with a dissociation constant (Kd) of 400 μM, suggesting a potential role in the regulation of apoptosis.

Given the structural similarities to known pharmacophores, potential (though unconfirmed) mechanisms of action for this compound could involve pathways commonly associated with anti-inflammatory and anticancer agents, such as the cyclooxygenase (COX) and Bcl-2 signaling pathways.

Potential Involvement in the Bcl-2 Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins. Small molecules that inhibit Bcl-2 can promote apoptosis in cancer cells.

dot

Caption: Hypothetical inhibition of Bcl-2 pathway.

Potential Involvement in the COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and various cancers. It is a key enzyme in the biosynthesis of prostaglandins, which are lipid mediators of inflammation and cell proliferation. Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

dot

Caption: Hypothetical inhibition of COX-2 pathway.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in drug discovery and materials science. While its specific biological activities and mechanisms of action are not yet well-defined in the literature, its structural characteristics suggest that it may interact with important biological pathways. The synthetic routes outlined in this guide provide a foundation for its preparation and the generation of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific targets and mechanisms of action, which will be crucial for unlocking its full therapeutic and technological potential.

References

Unveiling the Therapeutic Potential of 2-(4-Fluorophenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid, a fluorinated derivative of benzoic acid, represents a scaffold of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential biological activities of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing implicated signaling pathways to facilitate further research and drug development endeavors. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds and established experimental methodologies to provide a foundational understanding of its potential.

Potential Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas, suggesting a range of biological activities for the parent compound. These include anti-inflammatory, anticancer, and neurological activities.

Anti-Inflammatory Activity

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoic acid derivatives.[3] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with reported IC50 values in the micromolar range.[4][5] Another potential mechanism for anticancer activity involves the inhibition of the anti-apoptotic protein Bcl-2. The related compound, 4-(4-Fluorophenyl)benzoic acid, has been shown to bind to Bcl-2, suggesting that this compound may also interact with this key regulator of apoptosis.[3][6]

Neurological Activity

The modulation of GABA-A receptors is a key mechanism for many drugs acting on the central nervous system. A derivative of this compound has been investigated as a positive allosteric modulator of GABA-A receptors, suggesting that this chemical scaffold may have applications in treating neurological disorders.[7][8]

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes the activity of some of its derivatives and related benzoic acid compounds to provide a comparative context.

| Compound/Derivative | Target/Assay | Cell Line | Activity (IC50/Ki) |

| Benzoic Acid | Cytotoxicity (MTT Assay) | MG63 (Bone Cancer) | 85.54 ± 3.17 µg/mL (48h) |

| Benzoic Acid | Cytotoxicity (MTT Assay) | CRM612 (Lung Cancer) | Not specified |

| Benzoic Acid | Cytotoxicity (MTT Assay) | A673 (Bone Cancer) | Not specified |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | Cytotoxicity (MTS Assay) | PC3 (Prostate Carcinoma) | 52 µM |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Cytotoxicity (MTS Assay) | PC3 (Prostate Carcinoma) | 80 µM |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Cytotoxicity (MTS Assay) | MCF-7 (Breast Carcinoma) | 100 µM |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. The following sections provide established protocols for key assays relevant to the potential biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[2][9]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Known COX inhibitor (e.g., Celecoxib or Ibuprofen) as a positive control

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

COX Assay Buffer

-

Heme

-

Fluorometric Probe

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Dissolve the test compound and positive control in DMSO to create stock solutions, which are then serially diluted.

-

Assay Reaction: In a 96-well plate, add the COX Assay Buffer, Heme, Fluorometric Probe, and the respective COX enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add the test compound dilutions or the vehicle control (DMSO) to the respective wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is then calculated from the dose-response curve.

Workflow for the in vitro COX Inhibition Assay.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[3]

Materials:

-

Human cancer cell lines (e.g., PC3, MCF-7)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Workflow for the in vitro MTT cytotoxicity assay.

Bcl-2 Competitive Binding Assay

This fluorescence polarization (FP) based assay is used to determine the binding affinity of a test compound to the Bcl-2 protein.[6][10]

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled Bak BH3 peptide (e.g., FITC-Bak BH3)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)

-

96-well black microplates

Procedure:

-

Reagent Preparation: Prepare working solutions of the Bcl-2 protein, FITC-Bak BH3 peptide, and serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound dilutions.

-

Protein Addition: Add the Bcl-2 protein to all wells except for the "tracer only" control.

-

Tracer Addition: Add the FITC-Bak BH3 peptide to all wells.

-

Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader (Excitation ~485 nm, Emission ~535 nm for FITC).

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound indicates competitive binding. The IC50 value is determined from the dose-response curve, from which the binding affinity (Ki) can be calculated.

Workflow for the Bcl-2 Competitive Binding Assay.

Implicated Signaling Pathways

The potential biological activities of this compound may be mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes. Structurally similar compounds to this compound have been shown to suppress NF-κB expression.[11]

Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.[4] The p38 MAPK pathway, in particular, is associated with inflammatory responses and cell stress.

Potential modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound presents a promising chemical scaffold with potential applications in the development of novel anti-inflammatory, anticancer, and neurological agents. While direct experimental data on the parent compound is limited, the activities of its derivatives and related benzoic acid compounds provide a strong rationale for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the biological activities of this compound and elucidate its mechanisms of action. Further studies are warranted to determine specific quantitative measures of its efficacy and to explore its therapeutic potential in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update [mdpi.com]

- 6. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolics as GABAA Receptor Ligands: An Updated Review | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Fluorophenyl)benzoic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity to biological targets, making these compounds attractive scaffolds for drug discovery.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Core Structure and Properties

The foundational structure consists of a benzoic acid moiety linked to a 4-fluorophenyl group at the 2-position. This arrangement creates a biphenyl-like scaffold with distinct rotational characteristics and electronic properties. The physicochemical properties of the parent compound, this compound (also known as 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid), are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1841-57-2 | [1] |

| Molecular Formula | C₁₃H₉FO₂ | |

| Molecular Weight | 216.21 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 136-142 °C | [2] |

| Water Solubility | 39.201 mg/L (predicted) |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several modern cross-coupling reactions. The most prominent methods include the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the two aromatic rings.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

2-Bromobenzoic acid

-

4-Fluorophenylboronic acid

-

Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃) or Sodium phosphate (Na₃PO₄)

-

Dioxane and Water (solvent mixture)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

-

Add a mixture of dioxane (0.8 mL) and water (0.2 mL) to the flask.

-

Heat the reaction mixture to a temperature between 65°C and 100°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Experimental Protocol 2: Synthesis of 2-(4-Fluorophenoxy)benzoic Acid Derivatives via Ullmann Condensation

This protocol outlines the copper-catalyzed Ullmann condensation for the formation of a diaryl ether linkage.

Workflow for Ullmann Condensation

Caption: General workflow for the synthesis of 2-(4-fluorophenoxy)benzoic acid derivatives via Ullmann condensation.

Materials:

-

2-Chlorobenzoic acid or 2-Bromobenzoic acid

-

4-Fluorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flask, add 2-chlorobenzoic acid (1.0 mmol), 4-fluorophenol (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Add a high-boiling polar solvent such as DMF or NMP.

-

Heat the reaction mixture to a high temperature, typically above 150°C, and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into a beaker of ice-water.

-

Acidify the mixture with HCl to precipitate the product.

-

Filter the precipitate and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Several derivatives have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through pathways such as the inhibition of Bcl-2 family proteins or histone deacetylases (HDACs).

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [3] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [3] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [3] |

| 4-(4-Fluorophenyl)benzoic acid (Bcl-2 binder) | - | KD = 400 | [4] |

| Fluorophenyl-substituted 1,3,4-thiadiazole derivative (A2) | MCF-7 (Breast) | ~52 | [5] |

| Fluorophenyl-substituted 1,3,4-thiadiazole derivative (B3) | MCF-7 (Breast) | ~55 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Table 3: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Fluorinated benzofuran derivative 3 | COX-1 inhibition | 7.9 | [6] |

| Fluorinated benzofuran derivative 6 | COX-1 inhibition | 5 | [6] |

| Fluorinated benzofuran derivative 5 | COX-2 inhibition | 28.1 | [6] |

| Fluorinated benzofuran derivative 6 | COX-2 inhibition | 13 | [6] |

Antibacterial Activity

Certain derivatives have demonstrated potent activity against various bacterial strains, including drug-resistant ones. The mechanism can involve the inhibition of essential bacterial enzymes.

Table 4: Antibacterial Activity of Selected 4-Fluorophenyl Substituted Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Fluorophenyl substituted pyrazole derivative (19) | S. aureus strains | 0.5 | [7] |

| 4-Fluorophenyl substituted pyrazole derivative (20) | Enterococci strains | 4 | [7] |

| 3-Chloro-2-fluorophenyl-substituted hydrazone derivative (29) | MRSA | 1.56 | [8] |

| 4-Fluorophenyl-derived hydrazone | A. baumannii strains | 3.125 | [8] |

Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound derivatives is rooted in their ability to modulate specific cellular signaling pathways.

Inhibition of the Bcl-2 Apoptotic Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[9][10][11] Anti-apoptotic members like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Certain this compound derivatives can act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 proteins. This releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[12]

Caption: Inhibition of the Bcl-2 pathway by this compound derivatives.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][13] HDAC inhibitors, including some benzoic acid derivatives, can block the active site of HDACs. This leads to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis.[1][13][14]

Caption: Mechanism of action of HDAC inhibitors leading to anticancer effects.

Modulation of GABA-A Receptors

GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system. They are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[15][16] Certain derivatives of this compound can act as positive allosteric modulators (PAMs) of GABA-A receptors. They bind to a site distinct from the GABA binding site, enhancing the effect of GABA and increasing chloride influx, which can be beneficial in conditions like anxiety and epilepsy.[17]

Caption: Positive allosteric modulation of the GABA-A receptor.

This compound and its derivatives constitute a versatile and promising class of compounds with a wide range of biological activities. Their synthesis is readily achievable through modern organic chemistry techniques, and their mechanisms of action often involve the modulation of key signaling pathways implicated in major diseases. This guide has provided a foundational overview for researchers and drug development professionals, highlighting the potential of these compounds as leads for the development of novel therapeutics. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of this chemical scaffold into clinical applications.

References

- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]